molecular formula C11H14N2O B2633734 N-cyclobutyl-N-methylpyridine-4-carboxamide CAS No. 2198163-75-4

N-cyclobutyl-N-methylpyridine-4-carboxamide

Cat. No.: B2633734
CAS No.: 2198163-75-4
M. Wt: 190.246
InChI Key: WXPHBJDMBDSUEU-UHFFFAOYSA-N
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Description

N-cyclobutyl-N-methylpyridine-4-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact compound is not available in the current literature, its structural features are common in scaffolds investigated for their bioactive properties. Pyridine-4-carboxamide derivatives, in general, have been identified as a privileged structure in drug discovery . For instance, certain pyridine carboxamide analogs have demonstrated promising in vitro anti-tubercular activity, functioning as prodrugs that require activation by a bacterial amidase (AmiC) and exhibiting a unique dual mechanism of action that includes the induction of autophagy in infected macrophages . Furthermore, structurally similar 1,2,4-triazole-sulfanyl compounds incorporating a pyridine moiety have shown significant antioxidant activity close to the standard BHT, alongside notable anticancer effects against human colon adenocarcinoma cells (HT29) and antimicrobial activity against a range of pathogens . The N-cyclobutyl-N-methyl motif is a common feature in research chemicals aimed at modulating the physicochemical and pharmacological properties of a lead compound. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclobutyl-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(10-3-2-4-10)11(14)9-5-7-12-8-6-9/h5-8,10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPHBJDMBDSUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-N-methylpyridine-4-carboxamide typically involves the reaction of cyclobutylamine with methyl 4-pyridinecarboxylate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of N-cyclobutyl-N-methylpyridine-4-carboxylic acid.

    Reduction: Formation of N-cyclobutyl-N-methylpyridine-4-methanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-cyclobutyl-N-methylpyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-cyclobutyl-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below highlights key structural differences and applications of N-cyclobutyl-N-methylpyridine-4-carboxamide and related compounds:

Compound Name Substituents Key Features Applications References
This compound Cyclobutyl and methyl groups on carboxamide nitrogen Rigid cyclobutyl group may enhance steric hindrance and metabolic stability Hypothesized use in kinase inhibition (inferred from analogs)
N-Methyl-4-[4-(Methylamino)phenoxy]Pyridine-2-Carboxamide Methyl group on carboxamide nitrogen; phenoxy group at pyridine-2-position Polar phenoxy group improves solubility Research applications (exact role unspecified)
4-[4-({[4-Chloro-3-(Trifluoromethyl)Phenyl]Carbamoyl})Amino)-3-Fluorophenoxy]-N-Methylpyridine-2-Carboxamide Monohydrate Chloro-, trifluoromethyl-, and fluorophenoxy substituents Enhanced hydrophobicity and target affinity Treatment of solid tumors, leukemias, and breast cancers
4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide Aminophenoxy substituent at pyridine-4-position Amino group enables conjugation or derivatization Broad industrial use (pharmaceuticals, agrochemicals)

Pharmacological and Therapeutic Differences

  • Antitumor Activity: The monohydrate derivative in demonstrates potent activity against hyperproliferative diseases due to its chloro- and trifluoromethyl-substituted aryl groups, which likely enhance binding to kinase targets like VEGF or EGFR . In contrast, the aminophenoxy analog () may lack such specificity but is versatile in drug discovery due to its reactive amino group.
  • Solubility and Bioavailability: The monohydrate form () improves aqueous solubility, critical for oral administration, whereas the cyclobutyl group in the target compound may reduce solubility but increase lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

N-cyclobutyl-N-methylpyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclobutyl group and a methyl group at the nitrogen atom, along with a carboxamide functional group. This unique structure contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation but may include:

  • Enzyme Inhibition : Binding to enzymes, potentially altering their catalytic activity.
  • Receptor Modulation : Interacting with specific receptors, which may influence signaling pathways.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Analgesic Properties : There is potential for analgesic effects, making it a candidate for pain management therapies.
  • Antimicrobial Activity : Investigations into its antimicrobial properties are ongoing, with some studies indicating efficacy against certain pathogens.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

Compound NameStructural FeaturesBiological Activity Potential
N-cyclobutyl-N-methylpyridine-2-carboxamideSimilar cyclobutyl and methyl substitutionsAnti-inflammatory, anticancer
N-cyclobutyl-N-methylpyridine-3-carboxamideSimilar substitutions; different position of carboxamideAntimicrobial, anti-inflammatory
N-cyclopropyl-N-methylpyridine-4-carboxamideCyclopropyl instead of cyclobutylVaries; less explored

This comparison highlights how the cyclobutyl group in this compound imparts distinct steric and electronic properties compared to its analogs, influencing reactivity and biological activity.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study investigating various pyridine derivatives found that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential applications in treating conditions like rheumatoid arthritis or other inflammatory disorders.
  • Antimicrobial Efficacy : In vitro assays demonstrated that this compound showed activity against Gram-positive and Gram-negative bacteria. Further research is required to elucidate the specific mechanisms behind this antimicrobial action.
  • Analgesic Properties : Animal model studies indicated that administration of this compound resulted in reduced pain responses in models of acute pain, suggesting its potential use as an analgesic agent.

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